An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethylsulfinyl)chlorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethylsulfinyl)chlorobenzene
Introduction
4-(Trifluoromethylsulfinyl)chlorobenzene, a halogenated aromatic sulfoxide, represents a class of compounds of growing interest in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethylsulfinyl group (-S(O)CF₃) imparts unique electronic and physicochemical properties to the parent chlorobenzene scaffold. This guide provides a comprehensive overview of the known physicochemical properties of 4-(Trifluoromethylsulfinyl)chlorobenzene, offers insights into its synthesis and reactivity, and details experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound and its analogs.
Chemical Identity
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IUPAC Name : 1-chloro-4-(trifluoromethylsulfinyl)benzene
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Synonyms : 4-chlorophenyl trifluoromethyl sulfoxide, p-chlorophenyl trifluoromethyl sulfoxide
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CAS Number : 708-66-7[1]
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Molecular Formula : C₇H₄ClF₃OS
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Molecular Weight : 228.62 g/mol [1]
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Chemical Structure :
Physicochemical Properties
The experimental data for 4-(Trifluoromethylsulfinyl)chlorobenzene is not extensively reported in the public domain, reflecting its status as a specialized research chemical. The following table summarizes the available data, supplemented with estimations based on analogous compounds where necessary.
| Property | Value | Source/Comment |
| Appearance | Likely a solid or high-boiling liquid at room temperature. | Based on related aryl sulfoxides. |
| Boiling Point | 80-81 °C at 12 mmHg | [1] |
| Melting Point | Not reported | Expected to be a low-melting solid. |
| Density | 1.58 g/cm³ | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. | General solubility of aryl sulfoxides. |
| LogP | 3.83 | [1] |
| Flash Point | 102.3 °C | [1] |
| Refractive Index | 1.542 | [1] |
Electronic Properties and Reactivity
The trifluoromethylsulfinyl group is a potent electron-withdrawing group, significantly influencing the electronic properties and reactivity of the aromatic ring. This is due to the combined inductive effect of the highly electronegative fluorine atoms and the sulfoxide moiety.
The Hammett constants (σ) for the -S(O)CF₃ group are reported to be σm = 0.63 and σp = 0.69.[2][3] These values are higher than those for the trifluoromethyl group (CF₃) itself (σm = 0.43, σp = 0.54), indicating that the trifluoromethylsulfinyl group is a stronger electron-withdrawing substituent.[2][3]
This strong electron-withdrawing nature has several important consequences for the reactivity of 4-(Trifluoromethylsulfinyl)chlorobenzene:
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Deactivation of the Aromatic Ring : The benzene ring is significantly deactivated towards electrophilic aromatic substitution reactions.
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Meta-Directing Effect : For electrophilic aromatic substitution, the incoming electrophile is directed to the meta position relative to the trifluoromethylsulfinyl group.
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Increased Acidity of Ring Protons : The electron-withdrawing nature of the -S(O)CF₃ group increases the acidity of the aromatic protons.
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Susceptibility to Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring can make it more susceptible to nucleophilic aromatic substitution, particularly at the position para to the strongly electron-withdrawing group.
The sulfur atom in the sulfoxide group is a chiral center, meaning that 4-(Trifluoromethylsulfinyl)chlorobenzene can exist as a pair of enantiomers. The synthesis and separation of enantiopure aryl fluoroalkyl sulfoxides are of significant interest for applications in asymmetric synthesis and as chiral ligands.[4]
Synthesis and Characterization
Synthesis
A common and effective method for the synthesis of aryl trifluoromethyl sulfoxides is the selective oxidation of the corresponding aryl trifluoromethyl sulfides.[2][5] This two-step approach involves the initial trifluoromethylthiolation of an aryl precursor followed by oxidation.
A one-pot synthesis has also been developed, which combines the trifluoromethylthiolation of arenes with subsequent oxidation using hydrogen peroxide in the presence of trifluoroacetic acid as an activating solvent.[2] This method offers high yields and avoids the isolation of the intermediate sulfide.
Experimental Protocol: One-Pot Synthesis of 4-(Trifluoromethylsulfinyl)chlorobenzene
This protocol is adapted from the general procedure for the one-pot trifluoromethylthiolation and oxidation of arenes.[2]
Materials:
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Chlorobenzene
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N-(4-chlorophenyl)-S-(trifluoromethyl)formamidine (modified Billard reagent)
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Trifluoroacetic acid (TFA)
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30% Hydrogen peroxide (H₂O₂), aqueous solution
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of chlorobenzene (1.0 mmol) in trifluoroacetic acid (4 mL) in a round-bottom flask, add N-(4-chlorophenyl)-S-(trifluoromethyl)formamidine (1.2 mmol).
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Stir the reaction mixture at room temperature for the time required for complete trifluoromethylthiolation (monitor by TLC or GC-MS).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add 30% aqueous hydrogen peroxide (1.2 mmol).
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Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the oxidation of the sulfide to the sulfoxide by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 4-(Trifluoromethylsulfinyl)chlorobenzene.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR : The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.0 ppm). The electron-withdrawing nature of the -S(O)CF₃ group will shift these protons downfield compared to chlorobenzene.
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¹³C NMR : The carbon atoms of the benzene ring will show characteristic chemical shifts. The carbon atom attached to the -S(O)CF₃ group will be significantly deshielded.
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¹⁹F NMR : This is a crucial technique for characterizing trifluoromethyl-containing compounds. The three fluorine atoms of the -S(O)CF₃ group will appear as a singlet in the 19F NMR spectrum. The chemical shift will be in the typical range for trifluoromethyl sulfoxides. It has been noted that the chemical shifts of related arylfluoroalkylsulfoxides can be sensitive to the solvent used.[6]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the S=O stretch (typically in the range of 1050-1100 cm⁻¹), C-F stretches (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the CF₃ group and other characteristic fragments.
Diagrams
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 4-(Trifluoromethylsulfinyl)chlorobenzene.
Electronic Effects on the Aromatic Ring
Caption: Electronic effects of the trifluoromethylsulfinyl group on the chlorobenzene ring.
Conclusion
4-(Trifluoromethylsulfinyl)chlorobenzene is a specialized chemical with significant potential in the development of new pharmaceuticals and materials. Its key characteristic is the strongly electron-withdrawing trifluoromethylsulfinyl group, which dominates its reactivity and physicochemical properties. While comprehensive experimental data for this specific molecule is limited, a clear understanding of its properties can be derived from the broader class of aryl trifluoromethyl sulfoxides. The synthetic routes are well-established, primarily involving the oxidation of the corresponding sulfide. Further research into the specific properties and applications of 4-(Trifluoromethylsulfinyl)chlorobenzene is warranted to fully exploit its unique chemical nature.
References
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Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(60), 36349–36357. [Link]
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Cheméo. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
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Zhang, W., et al. (2010). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry, 131(1), 135-139. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]
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Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(60), 36349–36357. [Link]
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Procter, D. J., et al. (2018). Trifluoromethyl Sulfoxides: Reagents for Metal-Free C–H Trifluoromethylthiolation. Angewandte Chemie International Edition, 57(44), 14593-14597. [Link]
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Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information From perfluoroalkyl aryl sulfoxides to ortho thioethers Experimental procedures, characterization data of. Retrieved from [Link]
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ResearchGate. (2020). Oxidation of aryl trifluoromethyl sulfides 1. Retrieved from [Link]
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Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. PMC. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
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LookChem. (n.d.). 1-chloro-4-(trifluoromethylsulfinyl)benzene CAS NO.708-66-7. Retrieved from [Link]
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Leroux, F. R., et al. (2022). Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement. Chemistry – A European Journal, 28(44), e202200889. [Link]
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